INCB-047775
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Overview
Description
Abnormal activation of Akt is associated with several diseases, including cancer and type 2 diabetes mellitus . AKT-IN-6 has shown promise in preclinical studies as a potential therapeutic agent for targeting Akt signaling pathways.
Mechanism of Action
Target of Action
The primary target of INCB-047775, also known as AKT-IN-6, is Akt-1 . Akt-1 is a serine/threonine-protein kinase, which plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound acts as an inhibitor of Akt-1 . By inhibiting Akt-1, it prevents the phosphorylation and activation of downstream targets of Akt-1 . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Akt-1 by this compound affects several biochemical pathways. Akt is an important component of cellular signaling for growth factors, cytokines, and other cell stimuli . Abnormal Akt activation has been associated with the development of diseases such as type 2 diabetes mellitus and cancer . Therefore, the inhibition of Akt-1 can potentially disrupt these disease processes .
Result of Action
The inhibition of Akt-1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can affect cell proliferation and survival, as Akt-1 plays a key role in these processes . Additionally, since Akt-1 is involved in glucose metabolism, its inhibition could potentially affect this process as well .
Biochemical Analysis
Biochemical Properties
INCB-047775 interacts with the Akt enzyme, a key player in cellular signaling . The nature of this interaction is inhibitory, meaning that this compound can reduce the activity of Akt . This interaction is significant because Akt is involved in many cellular processes, including cell growth, proliferation, and survival .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with Akt. By inhibiting Akt, this compound can influence various cellular processes. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism . These influences can alter cell function, potentially leading to changes in cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the Akt enzyme . By binding to Akt, this compound can inhibit its activity, leading to changes in gene expression and cellular signaling . This can ultimately influence various cellular processes, including cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AKT-IN-6 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: For large-scale production, the synthesis of AKT-IN-6 is optimized to ensure high yield and purity. This involves:
Optimizing reaction conditions: such as temperature, pressure, and solvent choice.
Scaling up the reaction: using industrial reactors.
Implementing purification techniques: like crystallization and distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: AKT-IN-6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to achieve desired chemical properties.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Including sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and aryl halides.
Major Products: The major products formed from these reactions are typically derivatives of AKT-IN-6 with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
AKT-IN-6 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the Akt signaling pathway and its role in various chemical processes.
Biology: Employed in cell-based assays to investigate the effects of Akt inhibition on cellular functions such as proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers and metabolic disorders by targeting the Akt pathway.
Industry: Utilized in the development of new drugs and therapeutic strategies aimed at modulating Akt activity
Comparison with Similar Compounds
- Capivasertib (AZD5363)
- Ipatasertib
- GSK2110183
- GSK2141795
Properties
IUPAC Name |
5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHOURHCGFDIM-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CC4=CC(=CC=C4)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.